Regioisomeric Differentiation: 2,4- vs. 3,4-Dimethoxybenzamide Substituent Effects
The target compound is explicitly claimed within a patent for anti-migration and anti-invasion thiazole analogs as a 2,4-dimethoxybenzamide derivative, a structural feature that differentiates it from the 3,4-dimethoxy isomer [1]. The patent separately enumerates '2,4-dimethoxy-n-[4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-yl]benzamide' and '3,4-dimethoxy-n-(4-phenyl-1,3-thiazol-2-yl)benzamide' as distinct chemical entities, indicating that the dimethoxy substitution pattern is a critical variable for the claimed biological function [1]. No quantitative activity data is provided for the target compound itself, but its specific inclusion as a 2,4-isomer in a functional patent establishes it as a selected, non-fungible scaffold.
| Evidence Dimension | Structural Selection in Patent Claim |
|---|---|
| Target Compound Data | 2,4-dimethoxy substitution pattern explicitly enumerated in patent claims. |
| Comparator Or Baseline | 3,4-dimethoxy regioisomer (e.g., 3,4-dimethoxy-n-(4-phenyl-1,3-thiazol-2-yl)benzamide) claimed as a distinct entity. |
| Quantified Difference | Not applicable; differentiation is based on distinct chemical structure selection within the invention's scope. |
| Conditions | Patent analysis of US20150274714A1 claim set. |
Why This Matters
For procurement in anti-migration screening programs, selecting the 2,4-isomer aligns with the specific structural fingerprint prioritized in the patent, whereas the 3,4-isomer represents a separate chemical series potentially linked to different biological profiles.
- [1] US Patent US20150274714A1. (2013). Anti-migration and anti-invasion thiazole analogs for treatment of cellular proliferative disease. Google Patents. View Source
